2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a sulfur-linked 1,2,4-oxadiazole moiety substituted with a 1,3-benzodioxol-5-yl group and a 2-methoxyethyl chain at the 3-position. The 1,3-benzodioxole substituent may enhance lipophilicity and metabolic stability, while the 2-methoxyethyl group could improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-25-6-5-23-18(24)16-12(4-7-29-16)20-19(23)30-9-15-21-17(22-28-15)11-2-3-13-14(8-11)27-10-26-13/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLTIVPACKNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
The compound features a thieno[3,2-d]pyrimidinone core with various substituents that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study conducted by Fayad et al. (2019) demonstrated that compounds similar to this structure were screened against multicellular spheroids and showed promising results in inhibiting cancer cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Research has also shown that the compound possesses antimicrobial properties. In vitro assays revealed that it effectively inhibited the growth of various bacterial strains. The benzodioxole moiety is believed to play a crucial role in enhancing the compound's interaction with microbial membranes, leading to increased permeability and cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole group is known for its ability to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The compound may act as a modulator for certain receptors, affecting signal transduction pathways critical for cell survival and proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.
Study 1: Anticancer Screening
In a study published in 2020, researchers evaluated a library of compounds similar to this one for their anticancer properties using various cancer cell lines. The results indicated that the compound induced significant cytotoxicity at micromolar concentrations, with an IC50 value lower than many standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentration (MIC) values suggesting potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
Data Tables
Comparison with Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations:
Substituent Impact on Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound is distinct from the 4-chlorophenyl and 3,5-dimethylisoxazole substituents in analogs. The 2-methoxyethyl chain contrasts with the allyl or methylphenyl groups in analogs, likely influencing solubility and metabolic stability.
Antimicrobial Activity :
- Compound 4i (Mohan et al.) showed moderate Gram-positive antibacterial activity, attributed to its 4-chlorophenyl and methyl substituents . The target compound’s benzodioxole and oxadiazole groups may enhance binding to bacterial enzymes or membranes, but empirical data is lacking.
Therapeutic Targets: Thieno[2,3-d]pyrimidin-4-one derivatives in patents (e.g., ZINC1801665) target TRPA1 receptors for pain/inflammation , whereas thieno[3,2-d] analogs (e.g., Mohan et al.) focus on antimicrobial applications.
Key Observations:
- Synthetic Complexity : The target compound’s 1,2,4-oxadiazole and benzodioxole groups likely require specialized reagents (e.g., Vilsmeier-Haack for cyclization; see ) .
- Analytical Trends: Thieno[3,2-d]pyrimidin-4-ones exhibit characteristic $ ^{13}C $ NMR signals at δ 150–160 ppm for the pyrimidinone carbonyl, consistent across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
